molecular formula C12H12Cl3NO B2776976 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1183284-73-2

2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2776976
CAS No.: 1183284-73-2
M. Wt: 292.58
InChI Key: IFFSOGMHTKKPDC-UHFFFAOYSA-N
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Description

“2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Electrooptic Film Fabrication and Nonlinear Optical Response

Research on dibranched, heterocyclic "push-pull" chromophores, which include molecules similar in structure to 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one, has demonstrated significant potential in the field of electrooptic film fabrication. These studies have shown that the molecular architecture of such chromophores, as well as the method of film growth, profoundly influences the microstructure of thin films and their optical/electrooptic responses. This underscores the importance of chemical structure in the development of materials with specific optical properties (Facchetti et al., 2006).

Hydrogen Bonding in Crystal Structures

Another area of application is the investigation of hydrogen bonding and crystal structures in derivatives of carbonyl 2-substituted pyrroles, closely related to the chemical . Studies in this area have focused on understanding the hydrogen bond motifs in the crystal structures of such compounds, revealing significant insights into their physicochemical properties and potential applications in materials science (Domagała et al., 2022).

Synthesis and Molecular Structure Analysis

Research on the synthesis and molecular structure determination of related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, has been instrumental in expanding the understanding of chemical reactions and product stability under various conditions. This knowledge is critical for the development of new synthetic routes and materials with desired properties (Percino et al., 2006).

Mechanism of Action

Target of Action

It is suggested that this compound may be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with proteins that contain cysteine residues, which play crucial roles in various biological processes.

Mode of Action

Given its cysteine-reactive nature , it can be inferred that it may form covalent bonds with cysteine residues in proteins, thereby potentially altering their function.

Pharmacokinetics

The pyrrolidine ring, a structural component of this compound, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Properties

IUPAC Name

2-chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO/c13-7-12(17)16-5-1-2-11(16)8-3-4-9(14)10(15)6-8/h3-4,6,11H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFSOGMHTKKPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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